Imipramine N-beta-D-glucuronide is a metabolite of imipramine, a tricyclic antidepressant primarily used to treat depression and nocturnal enuresis in children. This compound is formed through the process of glucuronidation, where glucuronic acid is conjugated to the hydroxyl group of imipramine, enhancing its solubility and facilitating excretion from the body. Imipramine itself acts by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in mood regulation.
Imipramine N-beta-D-glucuronide is classified as a small molecule and belongs to the category of glucuronides, which are compounds formed by the conjugation of glucuronic acid to other substances, typically drugs or their metabolites. This classification is significant in pharmacology, as it influences the compound's solubility, bioavailability, and excretion pathways.
The synthesis of Imipramine N-beta-D-glucuronide primarily involves enzymatic glucuronidation. The process can be summarized as follows:
The molecular formula of Imipramine N-beta-D-glucuronide is . The structure features a dibenzazepine core similar to that of imipramine, with a glucuronic acid moiety attached via a beta-linkage.
Imipramine N-beta-D-glucuronide primarily undergoes glucuronidation, which enhances its water solubility and facilitates renal excretion. This metabolic pathway is crucial for detoxifying lipophilic compounds.
The mechanism by which Imipramine N-beta-D-glucuronide exerts its effects involves:
The pharmacokinetics of glucuronides generally indicate high water solubility, which enhances renal clearance and reduces systemic exposure compared to their parent compounds.
Imipramine N-beta-D-glucuronide serves several important roles in pharmacology:
The enzymatic formation of Imipramine N-β-D-glucuronide is primarily mediated by uridine 5’-diphosphoglucuronosyltransferases (UGTs), with UGT1A4 identified as the dominant human isoform responsible for N-glucuronidation of tertiary amine substrates. This reaction involves the covalent linkage of glucuronic acid (from UDP-glucuronic acid, UDPGA) to the desmethyl-imipramine nitrogen atom, forming a quaternary ammonium glucuronide metabolite. While multiple UGT isoforms (e.g., UGT1A1, UGT1A3, UGT2B10) exhibit activity toward N-containing compounds, rigorous screening using recombinant enzymes confirmed that only UGT1A4 catalyzes imipramine N-glucuronidation at physiologically relevant rates [1] [4]. Kinetic studies in human liver microsomes (HLMs) reveal biphasic kinetics, suggesting contributions from both high-affinity/low-capacity and low-affinity/high-capacity enzymatic components [4]. This biphasic profile aligns with the heterogeneous expression levels of UGT1A4 across individual human livers, where activity correlates strongly (r = 0.817, P < 0.005) with trifluoperazine glucuronidation (a validated UGT1A4 probe) [4].
Table 1: Kinetic Parameters of Imipramine N-Glucuronidation in Human Liver Microsomes
Kinetic Component | Kₘ (μM) | Vₘₐₓ (nmol/min/mg protein) | Catalyst |
---|---|---|---|
High-Affinity | 97.2 ± 39.4 | 0.29 ± 0.03 | UGT1A4 (primary) |
Low-Affinity | 700 ± 290 | 0.90 ± 0.28 | UGT1A4/Other UGTs? |
UGT1A4 exhibits marked substrate selectivity for tertiary amines bearing specific structural motifs. Imipramine, a tricyclic antidepressant with a central aliphatic tertiary amine group flanked by hydrophobic rings, exemplifies an optimal substrate. Key structural determinants for UGT1A4 recognition include:
Comparative studies using recombinant UGT isoforms demonstrate minimal activity toward imipramine by UGT1A1, UGT1A3, UGT1A6, UGT1A7, UGT1A8, UGT1A9, UGT1A10, UGT2B7, and UGT2B15, confirming UGT1A4’s unique role [1] [4]. This specificity extends to structurally related drugs (e.g., amitriptyline, clozapine, olanzapine), where UGT1A4 polymorphisms significantly impact their N-glucuronidation efficiency [10]. Kinetic characterization of recombinant UGT1A4 shows substrate inhibition at high imipramine concentrations (>1 mM), suggesting the formation of non-productive enzyme-substrate complexes or allosteric inhibition [1] [3].
Table 2: Substrate Specificity and Kinetic Parameters of UGT1A4 for Selected Tertiary Amines
Substrate | Kₘ (mM) | Vₘₐₓ (pmol/min/mg) | Inhibition Constant (Kᵢ, mM) |
---|---|---|---|
Imipramine | 1.39 ± 0.09 | 453.81 ± 32.12 | 6.24 ± 0.45 |
Trifluoperazine* | ~0.5 | ~200 | Not reported |
Olanzapine* | ~1.1 | ~350 | Not reported |
(Data for trifluoperazine and olanzapine included for structural comparison) [1] [4] [10] |
The biosynthesis of Imipramine N-β-D-glucuronide for structural characterization and analytical standards is optimally achieved using recombinant UGT1A4 enzyme systems. A validated protocol involves:
Kinetic analysis of these homogenates requires specialized modeling due to substrate inhibition. The formula V = Vₘₐₓ·S / (Kₘ + S + S²/Kᵢ) (where Kᵢ is the inhibition constant) is applied using computational tools like MATLAB, yielding the following parameters for recombinant UGT1A4:
This system provides a reliable and convenient method for producing the glucuronide conjugate and characterizing UGT1A4 activity, circumventing the kinetic complexity observed in mixed HLM systems [1] [3] [4].
Table 3: Optimized Conditions for In Vitro Biosynthesis of Imipramine N-β-D-glucuronide
Parameter | Condition | Purpose/Note |
---|---|---|
Enzyme Source | Recombinant UGT1A4 (Sf9 cell homogenates) | High specific activity, minimal background |
Substrate Conc. | 0.5–2.0 mM Imipramine | Avoids substrate inhibition at high conc. |
Cofactor | 5 mM UDPGA | Essential glucuronic acid donor |
Incubation Time | 30–60 minutes | Linear metabolite formation period |
Detection Method | RP-HPLC with UV/Vis or MS detection | p-Nitrophenol as internal standard |
Purification Method | Solid-phase extraction (C18 cartridges) | Isolates glucuronide from matrix impurities |
CAS No.: 4315-44-0
CAS No.: 30655-48-2
CAS No.: